molecular formula C16H18N4O4S2 B2869984 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1226458-83-8

1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2869984
CAS No.: 1226458-83-8
M. Wt: 394.46
InChI Key: FFZZBVYWFFWWEL-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a piperidine core substituted with a 3,5-dimethylisoxazole sulfonyl group and a 5-(thiophen-2-yl)-1,3,4-oxadiazole moiety. Its structural complexity arises from the integration of sulfonyl, oxadiazole, and thiophene functionalities, which are commonly associated with bioactive properties such as antimicrobial, anticancer, or enzyme inhibitory activities . The sulfonyl group enhances metabolic stability, while the oxadiazole and thiophene rings contribute to π-π stacking and hydrogen-bonding interactions, critical for target binding . The molecular formula is C₁₆H₂₀N₆O₄S, with a molecular weight of 392.43 g/mol (CAS: 2199978-03-3) .

Properties

IUPAC Name

2-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-10-14(11(2)24-19-10)26(21,22)20-7-3-5-12(9-20)15-17-18-16(23-15)13-6-4-8-25-13/h4,6,8,12H,3,5,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZZBVYWFFWWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a novel chemical entity with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with oxazole and oxadiazole moieties. Its structure can be represented as follows:

C15H19N3O3S\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}_3\text{S}

This structure is significant for its biological activity due to the presence of multiple heterocycles that may interact with various biological targets.

Biological Activity Overview

Research has indicated that derivatives of oxazole and oxadiazole exhibit diverse biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific compound has been evaluated for its potential against various pathogens.

Antimicrobial Activity

A comprehensive study reviewed the antimicrobial properties of oxazole derivatives. The compound's activity was assessed against several bacterial strains including Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans.

Table 1: Antimicrobial Activity of Oxazole Derivatives

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coliMIC (µg/ml) against C. albicans
1121610
28128
3486

The results indicate that lower MIC values correspond to higher antimicrobial potency, suggesting that the compound exhibits promising activity against these pathogens .

Anticancer Activity

In addition to antimicrobial properties, oxazole derivatives have shown potential in anticancer applications. Various studies have indicated that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Screening
A study investigated the efficacy of various oxazole derivatives in inhibiting the growth of cancer cell lines. The compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, indicating strong anticancer potential .

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in microbial resistance or cancer cell signaling pathways. For instance, the sulfonyl group may enhance binding affinity to target proteins due to its electron-withdrawing nature.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous derivatives reported in the literature, focusing on structural features, physicochemical properties, and biological activities:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities Reference
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine (Target) C₁₆H₂₀N₆O₄S 392.43 3,5-Dimethylisoxazole sulfonyl; 5-thiophen-2-yl-oxadiazole No explicit bioactivity data reported in available literature. Structural analogs suggest potential antimicrobial or kinase inhibitory roles.
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide (7h) C₂₄H₂₇ClN₄O₄S₂ 535.08 4-Chlorophenyl sulfonyl; 3,5-dimethylphenyl propanamide Moderate antibacterial activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) .
1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o) Variable 350–450 Varied aryl/aralkyl substituents on oxadiazole; 4-methylpiperidine Antibacterial activity against Gram-positive and Gram-negative bacteria (MIC range: 16–128 µg/mL) .
4-({2-[5-(3,5-Dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]-1-benzothiophen-3-yl}oxy)piperidine C₂₅H₂₆N₄O₄S 502.57 Benzothiophene-oxadiazole hybrid; 3,5-dimethoxybenzyl No bioactivity data reported. Structural similarity to kinase inhibitors (e.g., EGFR inhibitors) .

Key Observations:

Structural Diversity: The target compound’s 3,5-dimethylisoxazole sulfonyl group distinguishes it from analogs like 7h (4-chlorophenyl sulfonyl) and 6a-o (aromatic sulfonyl with methylpiperidine). The thiophene-oxadiazole moiety is unique compared to benzothiophene or substituted phenyl groups in other derivatives .

Bioactivity Gaps: Unlike 7h and 6a-o, which show confirmed antibacterial effects, the target compound lacks explicit bioactivity data. However, its oxadiazole and sulfonyl groups align with known pharmacophores for kinase or protease inhibition .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows multistep protocols similar to 7h and 6a-o , involving nucleophilic substitution (e.g., oxadiazole-thiol coupling) and sulfonylation .

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